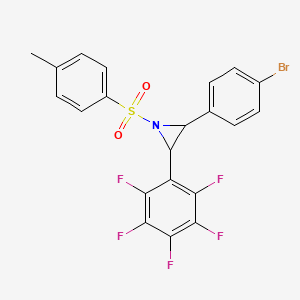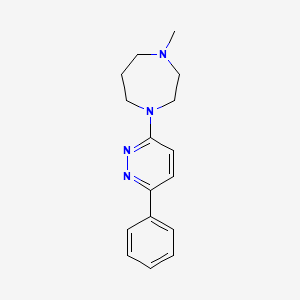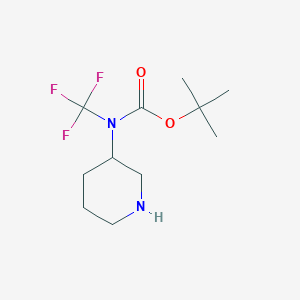![molecular formula C16H24Br6O4 B13955767 Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester CAS No. 54473-70-0](/img/structure/B13955767.png)
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple bromine atoms, which contribute to its reactivity and potential applications in various fields. This compound is often utilized in scientific research and industrial applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester typically involves the esterification of hexanedioic acid with 3-bromo-2,2-bis(bromomethyl)propanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Reduction: Formation of hexanediol derivatives.
Oxidation: Formation of hexanedioic acid derivatives.
Scientific Research Applications
Hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of hexanedioic acid, bis[3-bromo-2,2-bis(bromomethyl)propyl] ester involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The ester groups can undergo hydrolysis to release hexanedioic acid and 3-bromo-2,2-bis(bromomethyl)propanol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-bromo-2,2-bis(bromomethyl)propyl ester: Similar structure but with a benzoic acid backbone.
Hexanedioic acid, bis[3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl] ester: Contains hydroxymethyl groups instead of bis(bromomethyl) groups
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
54473-70-0 |
|---|---|
Molecular Formula |
C16H24Br6O4 |
Molecular Weight |
759.8 g/mol |
IUPAC Name |
bis[3-bromo-2,2-bis(bromomethyl)propyl] hexanedioate |
InChI |
InChI=1S/C16H24Br6O4/c17-5-15(6-18,7-19)11-25-13(23)3-1-2-4-14(24)26-12-16(8-20,9-21)10-22/h1-12H2 |
InChI Key |
OGVCMSQSAJXIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)OCC(CBr)(CBr)CBr)CC(=O)OCC(CBr)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


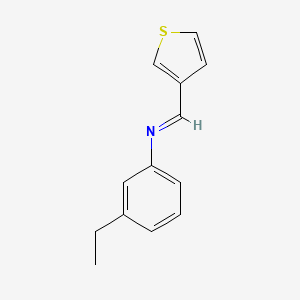

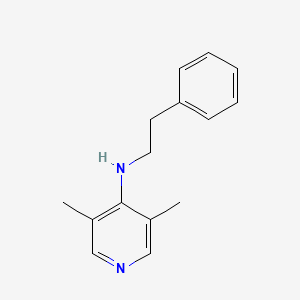
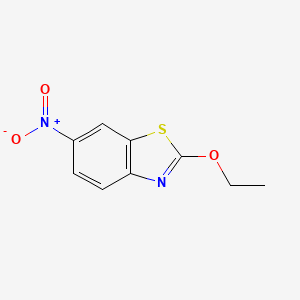


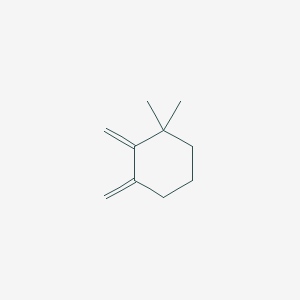
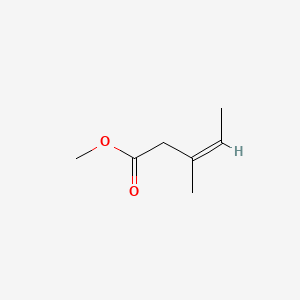
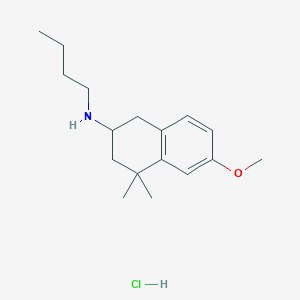
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)
